molecular formula C13H13N2O7P B12727182 1H-Pyrido(3,4-b)indole-1,1-dicarboxylic acid, 2,3,4,9-tetrahydro-3-phosphono- CAS No. 109345-54-2

1H-Pyrido(3,4-b)indole-1,1-dicarboxylic acid, 2,3,4,9-tetrahydro-3-phosphono-

Cat. No.: B12727182
CAS No.: 109345-54-2
M. Wt: 340.22 g/mol
InChI Key: HPCNRZRKFWZMPA-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1H-Pyrido(3,4-b)indole-1,1-dicarboxylic acid, 2,3,4,9-tetrahydro-3-phosphono- involves several steps. The reaction conditions typically involve the use of methanesulfonic acid under reflux in methanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonic acid and other strong acids or bases . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-Pyrido(3,4-b)indole-1,1-dicarboxylic acid, 2,3,4,9-tetrahydro-3-phosphono- has several scientific research applications. It has shown high anti-tumor activity and is being studied for its potential use in cancer treatment . . This makes the compound a valuable candidate for further research in medicinal chemistry and drug development.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, molecular docking studies have revealed the binding orientations of synthesized compounds in the active site of c-Met, a receptor tyrosine kinase involved in cancer cell proliferation . This interaction inhibits the proliferation of cancer cells, making it a promising candidate for anti-cancer therapies.

Comparison with Similar Compounds

Similar compounds to 1H-Pyrido(3,4-b)indole-1,1-dicarboxylic acid, 2,3,4,9-tetrahydro-3-phosphono- include other indole derivatives such as 2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole and 1-methyl-1,2,3,4-tetrahydro-β-carboline . These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of a phosphono group and a tetrahydroindole structure in 1H-Pyrido(3,4-b)indole-1,1-dicarboxylic acid, 2,3,4,9-tetrahydro-3-phosphono- sets it apart from other indole derivatives, providing it with distinct chemical and biological properties.

Properties

CAS No.

109345-54-2

Molecular Formula

C13H13N2O7P

Molecular Weight

340.22 g/mol

IUPAC Name

3-phosphono-2,3,4,9-tetrahydropyrido[3,4-b]indole-1,1-dicarboxylic acid

InChI

InChI=1S/C13H13N2O7P/c16-11(17)13(12(18)19)10-7(5-9(15-13)23(20,21)22)6-3-1-2-4-8(6)14-10/h1-4,9,14-15H,5H2,(H,16,17)(H,18,19)(H2,20,21,22)

InChI Key

HPCNRZRKFWZMPA-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(C2=C1C3=CC=CC=C3N2)(C(=O)O)C(=O)O)P(=O)(O)O

Origin of Product

United States

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